Bienvenue dans la boutique en ligne BenchChem!

LEM-14

NSD2 Histone Methyltransferase Selectivity

Procure LEM-14 for unambiguous NSD2 target validation. Unlike pan-NSD inhibitors or less-characterized alternatives, LEM-14 offers a unique selectivity signature—undetectable activity against NSD3 and very weak NSD1 activity—critical for attributing phenotypic effects specifically to NSD2 inhibition. Ideal for t(4;14)+ multiple myeloma and colorectal cancer radiosensitization studies.

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
Cat. No. B608515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEM-14
SynonymsLEM14;  LEM 14;  LEM-14
Molecular FormulaC25H26N4O4S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5
InChIInChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1
InChIKeyZJOXWRFJOUWUKX-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LEM-14: A Selective NSD2 Histone Methyltransferase Inhibitor for Multiple Myeloma and Epigenetics Research


LEM-14 (CAS 1814881-70-3) is a small-molecule inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2, also known as MMSET/WHSC1), a histone lysine methyltransferase implicated in chromatin regulation and oncogenic signaling [1]. It belongs to the class of NSD family inhibitors and is chemically defined as (R)-2-((4-(1-oxoisochromane-3-carbonyl)piperazin-1-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one . Discovered via a structure-based screening approach, LEM-14 is characterized by its selective inhibition of NSD2 over the closely related paralogs NSD1 and NSD3, providing a chemical probe for dissecting NSD2-specific biology in multiple myeloma and other cancers [1].

Why NSD2 Inhibitors Are Not Interchangeable: The Critical Role of Isoform Selectivity in LEM-14 Procurement


Generic substitution among NSD2 inhibitors is not scientifically valid due to substantial divergence in selectivity profiles, potency, and binding modes across compounds. Many NSD2-targeting agents exhibit significant cross-reactivity with NSD1 and NSD3 [1], while others, such as IACS-17817 (IC50 19.0 nM, >50-fold selectivity) and IACS-17596 (IC50 8.8 nM, >300-fold selectivity), achieve high potency but differ in their selectivity margins . LEM-14 offers a distinct selectivity signature—undetectable activity against NSD3 and only very weak activity against NSD1—making it uniquely suited for experiments requiring unambiguous attribution of phenotypic effects to NSD2 inhibition rather than broader NSD family suppression [2]. Substituting LEM-14 with a pan-NSD inhibitor, a more potent but less characterized NSD2 inhibitor, or an analog with an altered selectivity profile (e.g., LEM-14-1189) will confound data interpretation and undermine experimental reproducibility.

LEM-14 Quantitative Differentiation: Selectivity, Functional Validation, and Comparative Profiling Against NSD2 Inhibitor Benchmarks


Isoform Selectivity: LEM-14 Exhibits Undetectable NSD3 Activity vs. Potent Inhibitors with Cross-Reactivity

LEM-14 demonstrates complete selectivity for NSD2 over NSD3, with no detectable activity against NSD3 in vitro, and only very weak activity against NSD1 [1]. This contrasts with many other NSD2 inhibitors that exhibit measurable cross-reactivity. For example, the NSD inhibitor BIX-01294 inhibits NSD1, NSD2, and NSD3 with IC50 values ranging from 40 to 112 μM [2]. MMSET-IN-1, while potent against NSD2 (IC50 3.3 μM), also inhibits SETD2 with an IC50 of 0.49 μM, indicating off-target activity [3]. The high-potency inhibitors IACS-17817 (IC50 19.0 nM) and IACS-17596 (IC50 8.8 nM) report selectivity margins of >50-fold and >300-fold over NSD1/NSD3, respectively, but still retain measurable binding to these paralogs .

NSD2 Histone Methyltransferase Selectivity Epigenetics Multiple Myeloma

LEM-14 vs. LEM-14-1189: Differential Selectivity Within the Same Chemical Series

Within the LEM chemical series, LEM-14 and its derivative LEM-14-1189 exhibit markedly different selectivity profiles, demonstrating that even minor structural modifications profoundly alter NSD family inhibition patterns [1]. LEM-14 is NSD2-specific, with no activity against NSD3 and only very weak activity against NSD1 (NSD2 IC50 132 μM) [1]. In contrast, LEM-14-1189 is a pan-NSD inhibitor, exhibiting IC50 values of 418 μM (NSD1), 111 μM (NSD2), and 60 μM (NSD3) [1]. This comparison provides direct structure-activity relationship (SAR) evidence within the same chemical scaffold, illustrating that LEM-14 is the preferred tool for studies requiring NSD2-specific interrogation, whereas LEM-14-1189 is more suitable for pan-NSD inhibition experiments [1].

NSD2 LEM-14 LEM-14-1189 Selectivity SAR

Functional Selectivity in Cellular Models: LEM-14 Suppresses Fibrotic Gene Expression in a Context-Dependent Manner

LEM-14 exhibits functional selectivity in cellular models, inhibiting fibrotic gene expression in non-diabetic bone marrow-derived macrophages (ND BMDMs) but not in diet-induced obesity (DIO) BMDMs . This context-dependent activity suggests that LEM-14's effects are modulated by the cellular epigenetic landscape or metabolic state, a property not uniformly observed across NSD2 inhibitors. While other NSD2 inhibitors (e.g., IACS-17596, Gintemetostat) demonstrate potent H3K36me2 depletion in various cancer cell lines, they do not report similar context-dependent functional selectivity in primary macrophage models . This differential cellular activity profile may be relevant for researchers studying NSD2 in inflammatory or metabolic disease contexts.

NSD2 Fibrosis Gene Expression Macrophage Selectivity

Combination Therapy Potential: LEM-14 Radiosensitizes Colorectal Cancer Cells In Vitro and In Vivo

LEM-14, when combined with ionizing radiation (IR), significantly enhances apoptosis rates and reduces colony-formation ability in colorectal cancer (CRC) cells . In vivo, LEM-14 combined with IR exhibits enhanced anti-tumor efficacy in Balb/c nude mice bearing LoVo cell xenografts compared to either treatment alone . This radiosensitization property is not a universal feature of NSD2 inhibitors. For instance, IACS-17596 demonstrates synergy with the KRAS inhibitor Sotorasib in PDAC models, but radiosensitization data are not reported . Gintemetostat is studied in combination with other agents in multiple myeloma, but its radiosensitization potential remains uncharacterized . The validated radiosensitization activity of LEM-14 provides a specific, evidence-based rationale for its selection in colorectal cancer and radiation oncology research programs.

NSD2 Colorectal Cancer Radiosensitization Apoptosis Xenograft

Potency vs. Selectivity Trade-Off: LEM-14 Occupies a Unique Position in the NSD2 Inhibitor Landscape

LEM-14 (IC50 132 μM) is less potent than many recently developed NSD2 inhibitors, such as IACS-17817 (IC50 19.0 nM), IACS-17596 (IC50 8.8 nM), and Gintemetostat (IC50 0.460-2.17 nM) [1]. However, LEM-14 occupies a unique position in the selectivity-potency continuum. It offers complete NSD3 selectivity (undetectable activity) and very weak NSD1 activity, whereas high-potency inhibitors like IACS-17596 and IACS-17817 report selectivity margins (>300-fold and >50-fold) but still retain measurable binding to NSD1 and NSD3 . This trade-off makes LEM-14 a valuable tool for studies where absolute NSD2 specificity is paramount, even at the expense of reduced potency. In contrast, high-potency inhibitors are preferred for therapeutic development where cellular potency is critical. The selection of LEM-14 should be guided by the experimental need for unambiguous isoform selectivity rather than maximal target engagement.

NSD2 Potency Selectivity Chemical Probe Benchmarking

LEM-14 Application Scenarios: NSD2-Specific Research in Multiple Myeloma, Colorectal Cancer, and Epigenetic Profiling


NSD2-Specific Chemical Probe for Multiple Myeloma Research

LEM-14 is specifically suited for dissecting NSD2-dependent signaling in multiple myeloma, particularly in t(4;14)(p16.3;q32) translocation-positive cases where NSD2 overexpression drives poor prognosis. Its complete selectivity for NSD2 over NSD3 and very weak NSD1 activity ensures that observed anti-myeloma effects can be confidently attributed to NSD2 inhibition rather than off-target suppression of other NSD family members [1]. This is critical for validating NSD2 as a therapeutic target and for studying NSD2-specific biology in myeloma cell lines and patient-derived models [1].

Radiosensitization Studies in Colorectal Cancer Models

LEM-14 is uniquely positioned for combination studies with ionizing radiation in colorectal cancer research. Unlike other NSD2 inhibitors that lack validated radiosensitization data, LEM-14 has been shown to enhance apoptosis and reduce colony formation in CRC cells when combined with IR, and to improve anti-tumor efficacy in LoVo xenograft models . This application scenario is directly supported by quantitative evidence and provides a clear rationale for selecting LEM-14 over alternative NSD2 inhibitors for radiation oncology research .

Context-Dependent Epigenetic Regulation in Macrophage Biology

LEM-14's differential inhibition of fibrotic gene expression in ND versus DIO BMDMs makes it a valuable tool for studying NSD2 function in metabolic and inflammatory disease contexts . This context-dependent activity is not a reported feature of other NSD2 inhibitors, providing a unique experimental system for investigating how metabolic state influences NSD2-mediated chromatin regulation and gene expression in primary immune cells .

Structure-Activity Relationship (SAR) Studies Using LEM-14/LEM-14-1189 Pair

The LEM-14/LEM-14-1189 pair serves as a powerful SAR toolset for investigating the structural determinants of NSD isoform selectivity. LEM-14 (NSD2-selective, NSD3-inactive) and LEM-14-1189 (pan-NSD inhibitor) differ by a single chemical modification, providing a clean comparator system for probing the molecular basis of NSD2-specific inhibition [2]. This pair is ideal for medicinal chemistry programs aiming to develop next-generation NSD2 inhibitors with improved potency while maintaining isoform selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LEM-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.